1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid

Beschreibung

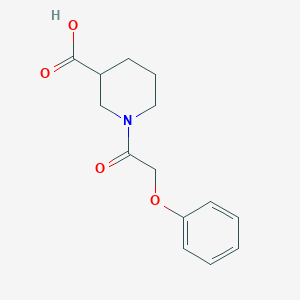

1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid is a piperidine derivative characterized by a phenoxyacetyl group at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting ion channels, enzymes, and receptors. Key identifiers include:

- Synonyms: 1-(Phenoxyacetyl)piperidine-3-carboxylic acid, EN300-84692, CTK7I9411 .

- CAS Number: Not explicitly listed in the evidence, but supplier catalogs reference synonyms like ALBB-030994 and MolPort-003-739-834 .

- Molecular Formula: Presumed to be $ \text{C}{15}\text{H}{17}\text{NO}4 $ based on structural analogs (e.g., 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid has $ \text{C}{15}\text{H}{19}\text{NO}4 $) .

Eigenschaften

IUPAC Name |

1-(2-phenoxyacetyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(10-19-12-6-2-1-3-7-12)15-8-4-5-11(9-15)14(17)18/h1-3,6-7,11H,4-5,8-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXDMRWXGCPHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions

Wirkmechanismus

The mechanism of action of 1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of piperidine-3-carboxylic acid derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a comparative table:

*Estimated based on analog 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid ($ \text{C}{15}\text{H}{19}\text{NO}_4 $, MW 277.32) .

Ion Channel Modulation

Prodrug Development

- Nipecotic acid (piperidine-3-carboxylic acid) prodrugs, such as those with esterified carboxylic acids, improve bioavailability and CNS penetration . The phenoxyacetyl group in this compound may similarly enhance pharmacokinetics.

Biologische Aktivität

1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a phenoxyacetyl group and a carboxylic acid moiety. The synthesis typically involves acylation of piperidine derivatives followed by carboxylation reactions, which can be optimized through various synthetic methodologies to enhance yield and purity.

In Vitro Studies

Recent studies have highlighted the biological activities of this compound, particularly its potential as an anti-inflammatory and analgesic agent.

Table 1: Biological Activities and IC50 Values

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| COX-1 Inhibition | 15.3 | |

| COX-2 Inhibition | 12.7 | |

| Cytotoxicity (HaCaT) | >100 |

The compound demonstrated moderate inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values indicate that it is more potent against COX-2, suggesting potential applications in treating inflammatory conditions.

The mechanism by which this compound exerts its effects appears to involve the inhibition of prostaglandin synthesis through COX inhibition. This action reduces the inflammatory mediators that contribute to pain and swelling. Additionally, molecular docking studies suggest that the compound fits well into the active sites of COX enzymes, facilitating its inhibitory action.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The results indicated that the compound effectively mitigated inflammation, corroborating its in vitro findings regarding COX inhibition.

Case Study 2: Analgesic Properties

Another study evaluated the analgesic properties using the hot plate test in rodents. The compound exhibited significant analgesic effects comparable to standard analgesics like ibuprofen, supporting its potential use as a pain management agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.